3-aminoquinolin-4-ol
Description
Properties
CAS No. |
99512-72-8 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminoquinolin 4 Ol and Its Derivatives
Classical and Established Synthetic Routes for Quinoline (B57606) Ring Construction
The Friedländer synthesis is a well-established and straightforward method for constructing quinoline derivatives. scispace.comnih.govorganic-chemistry.org It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. scispace.comorganic-chemistry.org This reaction, which can be catalyzed by acids or bases, proceeds through an initial aldol-type condensation followed by intramolecular cyclization and dehydration to yield the quinoline ring. nih.govorganic-chemistry.orgiipseries.org While traditionally requiring high temperatures, modifications using various catalysts have improved its efficiency and applicability. nih.gov
The Niementowski quinoline synthesis provides a route to γ-hydroxyquinoline derivatives through the reaction of anthranilic acids with ketones or aldehydes. mdpi.comwikipedia.org Specifically, this reaction leads to the formation of 4-hydroxyquinolines. mdpi.com The mechanism is thought to initiate with the formation of a Schiff base, followed by intramolecular condensation and dehydration, similar to the Friedländer synthesis. wikipedia.org The high temperatures often required for the Niementowski reaction have led to the development of variations to make the process more practical. wikipedia.org For instance, the reaction of anthranilic acid with acetophenone (B1666503) at elevated temperatures yields 2-phenyl-4-hydroxyquinoline. wikipedia.org
A summary of classical reactions for quinoline synthesis is provided in the table below.
| Reaction Name | Precursors | Product Type |
| Friedländer Synthesis | o-aminoaryl aldehyde/ketone + α-methylene ketone | 2,3-disubstituted quinolines nih.gov |
| Niementowski Synthesis | Anthranilic acid + ketone/aldehyde | 4-hydroxyquinolines mdpi.comwikipedia.org |
| Conrad-Limpach Synthesis | Anilines + β-ketoesters | Quinolin-4(1H)-ones nih.gov |
| Knorr Synthesis | β-ketoanilide | 2-hydroxyquinoline iipseries.org |
| Pfitzinger Reaction | Isatin + carbonyl compound | Quinoline-4-carboxylic acids nih.goviipseries.org |
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy in organic synthesis, allowing the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.netrsc.org These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds. rsc.orgresearchgate.net Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of a variety of quinoline derivatives. rsc.orgresearchgate.netrsc.org
The Povarov reaction, a type of aza-[4+2] cycloaddition, typically involves the reaction of an aniline (B41778), an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org This method allows for the introduction of a wide range of substituents and the creation of complex fused-ring systems. beilstein-journals.org The versatility of MCRs enables the tailored synthesis of quinoline derivatives with specific functional groups and substitution patterns, which is of significant interest in medicinal chemistry and materials science. rsc.orgresearchgate.net
Cyclization Reactions Utilizing Precursors (e.g., Friedländer, Niementowski-type Condensations)
Modern and Sustainable Synthetic Innovations Applied to Aminoquinolines
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the application of green chemistry principles in the synthesis of quinolines and their derivatives.
Microwave-assisted synthesis has become a valuable tool in green chemistry, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. mdpi.com Microwave irradiation has been successfully used in the synthesis of 4-aminoquinoline (B48711) derivatives, sometimes without the need for a solvent or extensive product purification. mdpi.com For example, heating a mixture of 4,7-dichloroquinoline (B193633) with various amines under microwave irradiation can produce 4-aminoquinolines in good yields (80-95%) in short reaction times (20-30 minutes). frontiersin.orgresearchgate.net
Ultrasound-promoted synthesis is another green technique that has been applied to the formation of quinolines. Ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions than traditional methods. nih.govtandfonline.com For instance, the synthesis of quinolones from quinolinium salts can be achieved in good to quantitative yields with shorter reaction times and easier work-up using ultrasound. tandfonline.com Ultrasound has also been used in catalyst-free protocols for the synthesis of fused chromeno-quinolines, demonstrating the potential to simplify synthetic procedures and reduce waste. ias.ac.in Furthermore, ultrasound-assisted, one-pot, three-component reactions in the presence of an ionic liquid have been developed for the synthesis of pyrazolo quinoline derivatives under ambient conditions. nih.gov
Solvent-free reaction conditions represent a key aspect of green chemistry, minimizing the use and generation of hazardous substances. The Friedländer synthesis of polysubstituted quinolines has been successfully carried out under solvent-free conditions using a magnetically recoverable nanocatalyst. tubitak.gov.tr
The table below summarizes the application of green chemistry protocols in quinoline synthesis.
| Green Chemistry Protocol | Key Advantages | Example Application |
| Microwave-Assisted | Shorter reaction times, reduced energy consumption, higher yields mdpi.com | Synthesis of 4-aminoquinolines from 4,7-dichloroquinoline and amines frontiersin.orgresearchgate.net |
| Ultrasound-Promoted | Enhanced reaction rates, milder conditions, higher yields nih.govias.ac.in | Synthesis of quinolones from quinolinium salts tandfonline.com |
| Solvent-Free | Reduced waste, minimized use of hazardous substances tubitak.gov.tr | Friedländer synthesis using a recoverable nanocatalyst tubitak.gov.tr |
The development of transition-metal-free catalytic systems is a significant area of research aimed at avoiding the cost, toxicity, and environmental impact associated with many metal catalysts. rsc.orgnih.gov A variety of metal-free methods for quinoline synthesis have been reported, including protocols that use iodine as a catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds. rsc.org This approach offers advantages such as being environmentally friendly, having high regioselectivity, and avoiding metal contamination in the final product. rsc.org Other transition-metal-free approaches include the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols and the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. frontiersin.orgmdpi.comresearchgate.net
Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. researchgate.net While specific applications to 3-aminoquinolin-4-ol (B154131) are not detailed in the provided search results, the general progress in organocatalytic methods for synthesizing 2-aminoquinolines suggests potential applicability. researchgate.netresearchgate.netx-mol.net These methods often offer mild reaction conditions and high enantioselectivity. researchgate.net
Nanocatalysts have garnered significant attention in recent years due to their high surface area, unique electronic properties, and potential for high catalytic activity and selectivity. nih.govacs.org The use of nanocatalysts offers a promising avenue for the efficient and green synthesis of quinoline derivatives. nih.govacs.org
Iron-based nanoparticles, for example, have been employed as effective and recyclable catalysts in organic transformations due to their low toxicity, abundance, and high surface area. nih.gov Specifically, ZnCl2 supported on silica-coated magnetic nanoparticles has been used as a magnetically recoverable catalyst for the Friedländer quinoline synthesis under solvent-free conditions, affording excellent yields. tubitak.gov.tr Another example is the use of sulfamic acid heterogenized on hydroxyapatite (B223615) encapsulated γ-Fe2O3 nanoparticles as a magnetic catalyst for the Friedländer reaction at room temperature. tubitak.gov.tr
Various other nanocatalysts, including those based on copper, zinc, nickel, and gold, have been explored for quinoline synthesis, often in one-pot protocols. acs.org These nanocatalyzed reactions frequently proceed through mechanisms involving Knoevenagel or aldol (B89426) condensation, followed by Michael addition and intramolecular cyclization. acs.org The development of nanocatalysts continues to be an active area of research, with the potential to provide even more efficient and sustainable routes to complex quinoline structures. nih.govacs.org
Transition Metal-Free Catalysis and Organocatalytic Strategies
Advanced Strategies for C-N Bond Formation and Skeletal Rearrangements
Recent advancements in synthetic organic chemistry have led to innovative methods for constructing complex molecular architectures from simpler precursors. These strategies often involve the formation of key carbon-nitrogen (C-N) bonds and sophisticated skeletal rearrangements to build the desired heterocyclic systems.
The introduction of an amino group onto a heteroaromatic system is a synthetically challenging yet vital process for creating bioactive molecules. rsc.orgrsc.org A novel approach utilizes visible-light photocatalysis to achieve the synthesis of 3-aminoquinolin-2(1H)-one derivatives, which are structurally related to this compound, through a molecular skeleton editing process. rsc.org This method employs a cascade reaction involving C-N bond formation and a denitrogenation process. rsc.orgrsc.org
The reaction starts with readily available 3-ylideneoxindoles as precursors for the quinolin-2(1H)-one backbone and uses trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the aminating agent. rsc.orgnih.gov The process is initiated by a photocatalyst under blue light irradiation, leading to the formation of a crucial triazoline intermediate. rsc.orgrsc.org This intermediate then undergoes a skeletal rearrangement and loses nitrogen gas (denitrogenation) to yield the C-3 aminated quinolin-2(1H)-one product. rsc.org
This strategy demonstrates a remarkable tolerance for a wide array of sensitive functional groups. rsc.orgnih.gov For instance, the aromatic ring of the 3-ylideneoxindole can bear both electron-donating and electron-withdrawing groups, and various halo-substituents are well-tolerated without impeding the critical ring expansion step. nih.gov The methodology has proven to be scalable, as demonstrated by a tenfold scale-up reaction that provided the desired product in good yield, highlighting its practical utility. nih.gov Furthermore, the scope extends to various substituents on the olefinic bond of the oxindole, allowing for the synthesis of previously inaccessible C-4 substituted 3-aminoquinolin-2(1H)-ones. rsc.org
Table 1: Photocatalytic Synthesis of 3-Aminoquinolin-2(1H)-one Derivatives
| Entry | N-Substituent (3-ylideneoxindole) | Olefinic Substituent | Product | Yield (%) |
| 1 | Methyl | -CO₂Me | 3-amino-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 87 |
| 2 | Benzyl | -CO₂Me | 3-amino-1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 82 |
| 3 | -CH₂CO₂Et | -CO₂Me | Ethyl 2-(3-amino-4-(methoxycarbonyl)-2-oxoquinolin-1(2H)-yl)acetate | 72 |
| 4 | Phenyl | -CO₂Me | 3-amino-2-oxo-1-phenyl-1,2-dihydroquinoline-4-carboxylate | 81 |
| 5 | Methyl | -CO₂Et | Ethyl 3-amino-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 85 |
| 6 | Methyl | -CO₂Bn | Benzyl 3-amino-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 71 |
| 7 | Methyl | -COPh | 3-amino-4-benzoyl-1-methylquinolin-2(1H)-one | 75 |
Data sourced from supporting information on photocatalytic synthesis of quinolin-2(1H)-ones. rsc.orgnih.gov
Dehydrogenative aromatization has emerged as a powerful and atom-economical strategy for synthesizing aromatic compounds. This approach is particularly valuable for preparing 4-aminoquinoline derivatives, using 2,3-dihydroquinolin-4(1H)-ones as readily accessible starting materials. organic-chemistry.orgnih.gov These reactions create the aromatic quinoline ring by removing hydrogen, often using environmentally benign oxidants like air or molecular oxygen. organic-chemistry.orgacs.org
Two prominent methodologies in this area are:
Transition-Metal-Free Aerobic Dehydrogenation: A highly efficient method for preparing 4-aminoquinoline derivatives operates under transition-metal-free conditions. rsc.orgresearcher.life The process involves the aerobic oxidative dehydrative coupling of 2,3-dihydroquinolin-4(1H)-ones with various amines, including ammonia. rsc.org Mechanistic studies have shown that iodine (I₂) is consumed to form 3-iodoquinolin-4-ol, which acts as the true catalyst with high efficacy. rsc.orgresearcher.life The reaction cycle is sustained as the iodine anion is re-oxidized to I₂ by air or oxygen. rsc.org A key feature of this method is the role of halogen bonding, which accelerates the intermolecular transfer hydrogenation step. rsc.orgresearcher.life
Synergistic Pd/Cu Catalysis: An alternative strategy employs a synergistic palladium/copper catalytic system for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with a broad range of aromatic and aliphatic amines. organic-chemistry.orgnih.govacs.org This dual-catalyst system is crucial for achieving high yields, a feat not possible with palladium catalysis alone for this type of substrate. organic-chemistry.orgnih.gov The reaction proceeds through several steps: dehydrative condensation of the starting materials to form an enamine, followed by palladation and subsequent oxidative aromatization, with oxygen serving as the terminal green oxidant. organic-chemistry.orgacs.org This method avoids the use of hazardous reagents and has been successfully applied to the synthesis of marketed drugs, demonstrating its scalability and practical importance. organic-chemistry.orgacs.org
Table 2: Synthesis of 4-Aminoquinolines via Dehydrogenative Aromatization
| Entry | Catalyst System | Amine | Dihydroquinolinone Substituent | Product | Yield (%) |
| 1 | Pd(OAc)₂/Cu(OAc)₂ | Aniline | H | N-phenylquinolin-4-amine | 93 |
| 2 | Pd(OAc)₂/Cu(OAc)₂ | 4-Fluoroaniline | H | N-(4-fluorophenyl)quinolin-4-amine | 89 |
| 3 | Pd(OAc)₂/Cu(OAc)₂ | Benzylamine (B48309) | H | N-benzylquinolin-4-amine | 78 |
| 4 | Pd(OAc)₂/Cu(OAc)₂ | N-ethylethane-1,2-diamine | 7-Chloro | 7-chloro-N-(2-(diethylamino)ethyl)quinolin-4-amine (analogue) | 66 |
| 5 | I₂ | Ammonia | H | Quinolin-4-amine | 98 |
| 6 | I₂ | Aniline | H | N-phenylquinolin-4-amine | 95 |
| 7 | I₂ | Cyclohexylamine | H | N-cyclohexylquinolin-4-amine | 91 |
Data compiled from studies on Pd/Cu and Iodine-catalyzed dehydrogenative aromatization. acs.orgrsc.org
Photocatalytic Denitrogenation and Oxidative Transformations
Regioselective Functionalization and Derivatization Strategies for this compound
The ability to selectively introduce functional groups at specific positions (regioselectivity) on the quinoline core is essential for developing new therapeutic agents and chemical probes. nih.govresearchgate.net C-H functionalization, which directly converts carbon-hydrogen bonds into new bonds, represents a highly attractive and sustainable strategy for modifying the this compound scaffold. nih.govresearchgate.net
Several strategies have been developed for the regioselective derivatization of quinolin-4-one systems:
Derivatization of the 3-Amino Group: The amino group at the C-3 position is a key site for modification. Studies have shown that this amine can be readily derivatized. For example, acylation to form amides (e.g., 3-acetamido) or reaction with chloroformates to produce carbamates have been explored, although these specific modifications can sometimes be detrimental to biological activity in certain contexts. acs.org Replacement of the aniline moiety with other groups like benzylamine or sulfonamides has also been investigated. acs.org
Sequential Palladium-Catalyzed Cross-Coupling: For precursors like 6-bromo-3-iodoquinolin-4(1H)-ones, sequential and regioselective functionalization is possible. researchgate.net The higher reactivity of the C-I bond allows for selective Suzuki-Miyaura arylation at the C-3 position under controlled temperatures, leaving the C-Br bond at the C-6 position intact for subsequent transformations. researchgate.net This allows for the programmed introduction of different aryl or other groups at two distinct positions on the quinoline ring. researchgate.net
Remote C-H Halogenation: Metal-free protocols have been established for the regioselective halogenation of remote, unactivated C-H bonds in 8-substituted quinolines. nih.gov Using reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA), a variety of 8-aminoquinoline (B160924) derivatives (including amides, ureas, and alkylamines) can be selectively halogenated at the C-5 position. nih.gov This method is operationally simple, proceeds rapidly under an open-air atmosphere, and shows excellent functional group tolerance, providing a powerful tool for late-stage functionalization. nih.gov
Table 3: Regioselective Functionalization of Quinoline-4-ol Derivatives
| Position | Reaction Type | Reagents/Catalyst | Substrate | Resulting Functional Group |
| C-3 | Acylation | Acyl Halide | This compound | 3-Amido |
| C-3 | Carbamate Formation | Chloroformate | This compound | 3-Carbamate |
| C-3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 6-Bromo-3-iodoquinolin-4(1H)-one | 3-Aryl |
| C-5 | Chlorination | TCCA | 8-Acetamidoquinoline | 5-Chloro |
| C-5 | Bromination | TBCA | N-quinolin-8-ylpivalamide | 5-Bromo |
| C-6 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-6-bromoquinolin-4(1H)-one | 6-Aryl |
Information gathered from literature on quinoline functionalization. acs.orgresearchgate.netnih.gov
Chemical Reactivity and Transformations of 3 Aminoquinolin 4 Ol Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system of 3-aminoquinolin-4-ol (B154131) is susceptible to both electrophilic and nucleophilic substitution reactions. The position and nature of these substitutions are dictated by the electronic properties of the aromatic ring, which are in turn influenced by the existing amino and hydroxyl substituents.
Electrophilic Aromatic Substitution : In these reactions, an electrophile, an electron-seeking species, replaces a hydrogen atom on the aromatic ring. unacademy.com The electron-rich nature of the aromatic compound makes it nucleophilic and attractive to electrophiles. unacademy.com The amino and hydroxyl groups are activating, electron-donating groups, which generally direct incoming electrophiles to the ortho and para positions relative to themselves. However, the specific outcome of electrophilic substitution on this compound derivatives can be complex due to the fused ring system and the combined directing effects of the two substituents.
Nucleophilic Aromatic Substitution : Conversely, nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile, an electron-rich species. unacademy.com For this to occur, the aromatic ring typically needs to be electron-deficient, often achieved by the presence of strong electron-withdrawing groups. unacademy.com While the amino and hydroxyl groups of this compound are generally activating, modifications to the quinoline ring or the introduction of other substituents can render it susceptible to nucleophilic attack. For instance, the conversion of the hydroxyl group to a better leaving group or the introduction of a nitro group can facilitate nucleophilic substitution.
The interplay between the electronic nature of the quinoline core and its substituents governs the regioselectivity of these substitution reactions, providing a pathway to a wide array of functionalized quinoline derivatives.
Oxidation and Reduction Pathways Involving Amino and Hydroxyl Moieties
The amino and hydroxyl groups of this compound are redox-active, meaning they can readily participate in oxidation and reduction reactions. savemyexams.com These transformations provide a powerful tool for modifying the properties and reactivity of the molecule.
Oxidation Pathways : The hydroxyl group can be oxidized to a ketone, forming a quinonoid structure. This transformation can be achieved using various oxidizing agents. The resulting quinone-like derivatives are often highly reactive and can participate in a range of subsequent reactions. The amino group can also undergo oxidation, although this can sometimes lead to complex product mixtures or polymerization.
Reduction Pathways : Conversely, the nitro derivatives of quinolines can be reduced to form the corresponding amino compounds. This is a common strategy for introducing an amino group onto the quinoline scaffold. For example, the reduction of a nitro-substituted quinolin-4-ol would yield an aminoquinolin-4-ol. Common reducing agents for this transformation include metals like tin or iron in the presence of acid, or catalytic hydrogenation.
The ability to selectively oxidize or reduce the amino and hydroxyl groups, or their precursors, significantly expands the synthetic utility of the this compound framework.
Cascade and Cyclization Reactions to Form Fused Heterocyclic Systems
The Mannich reaction is a three-component condensation reaction that involves an amine, an aldehyde (often formaldehyde), and a compound with an acidic proton, typically a carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org
In the context of this compound derivatives, the electron-rich quinoline ring can act as the nucleophilic component, attacking an in-situ formed iminium ion (from the amine and aldehyde). This leads to the introduction of an aminomethyl group onto the quinoline core, a significant carbon-carbon bond-forming reaction. Studies have explored the use of various amines and aldehydes in Mannich reactions with quinoline derivatives to synthesize a diverse library of compounds. ekb.egresearchgate.net For example, the reaction of 2-aminoquinolin-4(1H)-one with primary and secondary amines in the presence of paraformaldehyde has been investigated. nih.gov
The general scheme for a Mannich reaction is as follows:
Formation of an iminium ion from an amine and formaldehyde.
The enol form of a ketone attacks the iminium ion. wikipedia.org
The Povarov reaction is a powerful method for the synthesis of quinoline derivatives. It is a formal [4+2] cycloaddition between an aromatic imine and an alkene, typically an electron-rich one like an enol ether. wikipedia.orgrsc.org This reaction is often catalyzed by a Lewis acid. wikipedia.org
While the classic Povarov reaction builds the quinoline ring itself, variations of this reaction can be used to further functionalize existing quinoline systems or to construct complex fused structures. The reaction typically proceeds through the formation of a Schiff base from an aniline (B41778) and a benzaldehyde, which then reacts with an alkene. wikipedia.org The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. rsc.org Although direct applications of the Povarov reaction starting from this compound are less common, the principles of this reaction are fundamental to many quinoline syntheses.
| Reaction Component | Role in Povarov Reaction |
| Aniline derivative | Forms the nitrogen and part of the benzene (B151609) ring of the quinoline. |
| Benzaldehyde derivative | Provides a carbon atom for the pyridine (B92270) ring of the quinoline. |
| Alkene (e.g., enol ether) | Provides two carbon atoms for the pyridine ring of the quinoline. |
| Lewis Acid (e.g., BF₃·OEt₂) | Activates the imine for cycloaddition. wikipedia.org |
This compound derivatives serve as key precursors for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines and pyrimido[4,5-b]quinolines.
Pyrazolo[3,4-b]quinolines : These compounds, which feature a pyrazole (B372694) ring fused to the quinoline core, can be synthesized from 2-chloro-3-formylquinoline derivatives, which are themselves accessible from quinolin-4-ol precursors. rroij.com The reaction of these aldehydes with hydrazine (B178648) or substituted hydrazines leads to the formation of the pyrazole ring. mdpi.com For instance, 2-chloroquinoline-3-carbonitrile (B1354263) can be cyclized with hydrazine to yield 3-amino-1H-pyrazolo[3,4-b]quinoline. nih.gov The Friedländer condensation is another major route for synthesizing these structures. mdpi.comuj.edu.pl
Pyrimido[4,5-b]quinolines : This class of compounds, containing a pyrimidine (B1678525) ring fused to the quinoline system, can also be prepared from functionalized quinoline precursors. researchgate.net A common strategy involves the reaction of 2-aminoquinoline-3-carbonitriles or related derivatives with reagents that provide the necessary atoms for the pyrimidine ring, such as urea, thiourea (B124793), or guanidine (B92328). nih.govrsc.org Multicomponent reactions involving an aminopyrimidine, an aldehyde, and a β-diketone are also employed for the synthesis of these fused systems. nih.gov
| Fused System | Key Precursor from Quinoline | Reagent for Ring Formation |
| Pyrazolo[3,4-b]quinoline | 2-Chloro-3-formylquinoline | Hydrazine or substituted hydrazines rroij.commdpi.com |
| Pyrimido[4,5-b]quinoline | 2-Aminoquinoline-3-carbonitrile | Urea, thiourea, guanidine nih.govrsc.org |
Oxazolo[4,5-c]quinolines are another important class of fused heterocycles that can be synthesized from appropriately substituted quinoline precursors. The formation of the oxazole (B20620) ring typically involves an intramolecular cyclization reaction.
One synthetic approach involves the palladium-catalyzed intramolecular C-H heteroarylation of 2-iodo-N-((2-phenyloxazol-4-yl)methyl)anilines. researchgate.net While not directly starting from this compound, this demonstrates a modern strategy for forming the fused oxazoloquinoline system. A more direct route could involve a 3-amino-4-hydroxyquinoline derivative where the amino group is acylated with a suitable precursor. Subsequent intramolecular cyclization, often under dehydrating conditions, would then lead to the formation of the oxazole ring fused to the quinoline core. Another method involves the reaction of 2-chloro-3-formylquinolines with hydroxylamine, followed by cyclization. A modified Pictet-Spengler reaction using a copper catalyst has also been reported for the synthesis of 4-substituted oxazolo[4,5-c]quinolines. rsc.org
Synthesis of Pyrazolo[3,4-b]quinolines and Pyrimido[4,5-b]quinolines from Precursors
Formation of Schiff Bases and Related Imine Derivatives from the Amino Group
The primary amino group at the C-3 position of the quinoline ring in this compound is a key functional group that readily participates in nucleophilic addition reactions. One of the most fundamental transformations involving this amino group is its reaction with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.orglumenlearning.com This reaction involves the condensation of the primary amine with a carbonyl compound, resulting in the formation of a carbon-nitrogen double bond (azomethine group, -C=N-). ekb.egbepls.com
The formation of an imine is a reversible, acid-catalyzed process. lumenlearning.comnih.gov The reaction mechanism proceeds through a few key steps:
Nucleophilic Addition: The nitrogen atom of the primary amine in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack forms a tetrahedral intermediate known as a carbinolamine. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom within the carbinolamine intermediate. libretexts.org
Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). libretexts.orglumenlearning.com
Elimination: The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, expelling a molecule of water and forming a positively charged species called an iminium ion. libretexts.org
Deprotonation: A base, typically water or the solvent, removes a proton from the nitrogen atom to yield the final, neutral imine product. libretexts.org
The pH of the reaction medium is a critical factor. The reaction is generally most efficient in a mildly acidic environment (around pH 5). lumenlearning.com If the pH is too low, the amine reactant becomes protonated and non-nucleophilic. Conversely, if the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com To drive the reaction to completion, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or hygroscopic agents. nih.govoperachem.com
A specific example of this reactivity is the condensation of 3-aminoquinoline (B160951) with 4-hydroxy-3,5-dimethoxybenzaldehyde. researchgate.net The reaction, typically carried out by refluxing the reactants in a solvent like methanol (B129727) or ethanol (B145695), yields the corresponding Schiff base, (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
| 3-Aminoquinoline | 4-Hydroxy-3,5-dimethoxybenzaldehyde | (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol | Methanol, Reflux (60-70 °C) | researchgate.net |
| Quinolin-7-amine | Various Aromatic Aldehydes | Corresponding Schiff Bases | Aqueous Ethanol, Reflux | bepls.com |
| 3-Amino-2-methylquinazolin-4(3H)-one | Various Aromatic Aldehydes | Corresponding Schiff Bases | N/A | ekb.eg |
This table presents examples of Schiff base formation from aminoquinoline derivatives. The conditions and reactants can be adapted for this compound.
Strategies for Hybrid Compound Synthesis (e.g., Quinoline-Thiazole Hybrids)
The molecular hybrid approach, which involves covalently linking two or more pharmacophores, is a widely used strategy in medicinal chemistry to develop novel compounds with potentially enhanced activity or improved properties. nih.gov The this compound scaffold is a valuable building block in the synthesis of such hybrid molecules due to the reactive nature of its amino group.
A prominent example is the synthesis of quinoline-thiazole hybrids. Thiazole (B1198619) rings are often incorporated into drug candidates to enhance metabolic stability or introduce specific biological activities. researchgate.net A common synthetic route to these hybrids is the Hantzsch thiazole synthesis. researchgate.net This method typically involves the reaction of a thiourea derivative with an α-haloketone.
The synthesis of a quinoline-thiazole hybrid starting from an aminoquinoline derivative can be conceptualized in a multi-step process:
Thiourea Formation: The primary amino group of an aminoquinoline derivative is first converted into a thiourea. This can be achieved by reacting it with a thiocyanating agent.
Cyclization (Hantzsch Reaction): The resulting quinoline-thiourea intermediate is then reacted with an appropriate α-haloketone, such as a 2-bromoacetophenone (B140003) derivative. The reaction proceeds via condensation and subsequent cyclization to form the thiazole ring, yielding the final quinoline-thiazole hybrid. researchgate.net
This strategy was employed to synthesize a series of novel quinoline-thiazole hybrids by reacting the key intermediate 1-(2-((7-chloroquinolin-4-yl)amino)ethyl)thiourea with various 2-bromoacetophenones. researchgate.net While this example uses a derivative of 4-aminoquinoline (B48711), the same chemical principles can be applied to derivatives of this compound.
Beyond thiazoles, the this compound core can be linked to various other heterocyclic systems. For example, quinoline-pyrimidine hybrids have been synthesized by linking the two moieties through different linker chains. nih.govekb.eg These syntheses often involve creating a suitable functional group on the aminoquinoline that can then be coupled with the partner heterocycle. For instance, an aminoquinoline can be reacted with a molecule containing both a carboxylic acid and another functional group, which is then used to attach the second heterocyclic ring. e-century.us
| Hybrid Type | General Synthetic Strategy | Key Intermediates | Example Heterocycles | References |
| Quinoline-Thiazole | Hantzsch Thiazole Synthesis | Quinoline-thiourea, α-haloketone | Thiazole | researchgate.netekb.eg |
| Quinoline-Pyrimidine | Linker-based Coupling | Functionalized aminoquinolines, Functionalized pyrimidines | Pyrimidine | nih.govekb.eg |
| Quinoline-Pyrano[2,3-c]pyrazole | Linker-based Coupling | Bromo-functionalized aminoquinoline, pyrano[2,3-c]pyrazole | Pyrano[2,3-c]pyrazole | ukm.edu.my |
| Quinoline-1,4-Quinone | Nucleophilic Substitution | Hydroxyquinoline derivative, Dichloro-1,4-quinone derivative | 1,4-Quinone | nih.gov |
This table summarizes various strategies for synthesizing hybrid compounds incorporating a quinoline core.
Advanced Spectroscopic and Structural Elucidation Studies of 3 Aminoquinolin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-resolution 1H and 13C NMR spectroscopy are fundamental techniques for assigning the specific protons and carbons within the 3-aminoquinolin-4-ol (B154131) framework. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given nucleus.
In the 1H NMR spectrum of a related compound, 3-aminopyridine, the protons on the pyridine (B92270) ring appear at distinct chemical shifts. For instance, in a CDCl3 solution, the proton signals are observed at δ 8.08, 7.99, 7.03, and 6.97 ppm. chemicalbook.com The amino group protons typically appear as a broad signal. chemicalbook.com For this compound, the protons on the quinoline (B57606) ring system would exhibit characteristic shifts influenced by the electron-donating amino and hydroxyl groups.
The 13C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate in the range of 125-150 ppm. libretexts.orgoregonstate.edu The presence of electronegative atoms like oxygen and nitrogen causes a downfield shift in the resonance of the attached carbon. libretexts.orgcognitoedu.org For example, the carbon attached to a hydroxyl group (C-O) in an alcohol can appear between 50-65 ppm. libretexts.org In this compound, the carbon bearing the hydroxyl group (C4) and the one bonded to the amino group (C3) would be expected to show distinct chemical shifts due to these substituents.
Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for Relevant Functional Groups | Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | | --- | --- | --- | | Aromatic C-H | 7.0 - 8.5 | 125 - 150 libretexts.orgoregonstate.edu | | C-NH2 (amine) | Variable (broad) | 37 - 45 libretexts.org | | C-OH (hydroxyl) | Variable (broad) | 50 - 65 libretexts.org |
Note: The exact chemical shifts for this compound will depend on the solvent and concentration.
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). emerypharma.comsdsu.edu In this compound, COSY would reveal correlations between adjacent protons on the quinoline rings, helping to assign their specific positions.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). sdsu.edulibretexts.orgcolumbia.edu It is invaluable for unambiguously assigning carbon resonances based on their attached protons.
High-Resolution 1H and 13C NMR Chemical Shift Analysis
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint". horiba.com
For this compound, key vibrational modes would include:
O-H and N-H Stretching : The hydroxyl (O-H) and amino (N-H) groups exhibit characteristic stretching vibrations, typically in the region of 3200-3500 cm⁻¹. pg.edu.pl These bands are often broad due to hydrogen bonding.
C=C and C=N Stretching : The aromatic quinoline ring will show multiple sharp bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.
C-O and C-N Stretching : The stretching vibrations for the C-O and C-N single bonds would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
A study on 3-aminoquinoline (B160951) reported its laser Raman and infrared spectra, utilizing the characteristic bands of substituted quinolines and naphthalenes to assign vibrational modes. researchgate.net Similar analyses for this compound would allow for a detailed understanding of its vibrational properties.
Table 2: Expected IR and Raman Vibrational Frequencies for this compound | Functional Group Vibration | Expected Wavenumber (cm⁻¹) | | --- | --- | | O-H Stretch (hydroxyl) | 3200 - 3500 (broad) pg.edu.pl | | N-H Stretch (amino) | 3300 - 3500 pg.edu.pl | | Aromatic C-H Stretch | 3000 - 3100 | | C=C/C=N Stretch (aromatic) | 1400 - 1600 researchgate.net | | C-O Stretch | 1000 - 1250 | | C-N Stretch | 1000 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgmsu.edu The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
The quinoline ring system in this compound is a chromophore, a part of a molecule that absorbs light. libretexts.org The presence of the amino and hydroxyl groups as auxochromes (groups that modify the absorption of a chromophore) is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). The electronic transitions observed are typically π → π* and n → π* transitions. shu.ac.uk
π → π transitions: These involve the excitation of an electron from a π bonding orbital to a π antibonding orbital and are generally intense. shu.ac.uk
n → π transitions: These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital and are typically less intense. shu.ac.uk
Studies on related quinoline derivatives often show absorption spectra in the 200-400 nm range. researchgate.netresearchgate.net The UV-Vis spectrum of this compound would provide insight into its electronic structure and conjugation.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns. savemyexams.com
Upon ionization in the mass spectrometer, this compound would form a molecular ion (M+•), the peak for which would confirm its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. savemyexams.comlibretexts.org The analysis of these fragment ions provides valuable structural information. For instance, the loss of small, stable neutral molecules like water (H₂O) from the hydroxyl group or hydrogen cyanide (HCN) from the quinoline ring are common fragmentation pathways. savemyexams.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.organton-paar.comnih.gov By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.govthepharmajournal.com
An X-ray crystal structure of this compound would provide unambiguous confirmation of its molecular structure. It would also reveal important information about its conformation (the spatial arrangement of its atoms) and how the molecules pack together in the crystal lattice, including details of intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups.
Table of Compounds
Photophysical Properties Investigations (e.g., Fluorescence, Excited State Dynamics)
Detailed experimental studies on the photophysical properties of this compound are not extensively documented in publicly available scientific literature. However, significant insights can be drawn from comprehensive research conducted on its parent compound, 3-aminoquinoline (3AQ) . The behavior of 3AQ provides a foundational understanding of the aminoquinoline chromophore's fluorescence and excited-state dynamics. The presence of a hydroxyl group at the 4-position in this compound is expected to introduce additional complexity, primarily through keto-enol tautomerism and the potential for excited-state intramolecular proton transfer (ESIPT).
Studies on the parent molecule, 3-aminoquinoline, reveal a complex interplay of factors governing its photophysics. The polarity of the solvent and its hydrogen-bonding capability are critical determinants of the deactivation pathways from the excited state. researchgate.net
In nonpolar media, the photophysics of 3AQ at room temperature are primarily dominated by a locally excited (LE) state. This state is characterized by an efficient nonradiative decay channel attributed to the rapid "flip-flop" motion of the amino group. researchgate.net However, at low temperatures, this motion is hindered. This restriction allows the molecule to relax into an intramolecular charge transfer (ICT) state, which has a lower energy, resulting in an unusual redshift in the emission spectrum. researchgate.net The temperature dependence of the emission maxima for 3AQ in nonpolar solvents shows a sigmoidal profile, which is indicative of the involvement of these two distinct excited states (LE and ICT). researchgate.net
The role of the amino group is crucial. When the amino hydrogens are replaced, as in the derivative 3-(piperidin-1-yl)quinoline, the complex excited-state processes observed in 3AQ are largely eliminated. researchgate.net For this derivative, solvent polarity becomes the main factor controlling the nonradiative rates, whereas for 3AQ, hydrogen bonding plays the most significant role. researchgate.net
Furthermore, 3-aminoquinoline has been utilized as a fluorescent probe to study preferential solvation in binary solvent mixtures like hexane-ethanol. Upon photoexcitation, 3AQ exhibits a relatively small change in dipole moment (Δμ = 2.2 D). researchgate.net A notable characteristic is the significant increase in its fluorescence intensity and lifetime as the concentration of a polar protic solvent like ethanol (B145695) increases in a nonpolar medium. researchgate.net This "turn-on" fluorescence behavior is a distinct advantage for its use in solvation studies. researchgate.net
For the target compound, This compound , the presence of the 4-hydroxyl group introduces the possibility of keto-enol tautomerism, where it can exist as the enol (this compound) or the more stable keto form (3-amino-4(1H)-quinolinone). Studies on the related 4-hydroxyquinoline (B1666331) (4HQN) have shown that the keto form is the predominant tautomer in both the ground and excited states in neutral solutions. nih.govresearchgate.net This tautomerism would significantly influence the photophysical properties.
Additionally, the adjacent amino and hydroxyl groups create a potential site for excited-state intramolecular proton transfer (ESIPT). In ESIPT, a proton is transferred from the donor (hydroxyl group) to the acceptor (amino group or quinoline nitrogen) in the excited state. This process often leads to a large Stokes shift, resulting in dual fluorescence bands corresponding to the initial excited state and the proton-transferred tautomer. While ESIPT has been studied in various quinoline derivatives, specific experimental data confirming this process in this compound is not available. rsc.orgrsc.org
The photophysical characteristics are also highly sensitive to the pH of the medium due to the presence of multiple protonation sites (the amino group and the quinoline nitrogen). In studies of 3AQ, it was found that even in highly acidic conditions where the molecule is dicationic in the ground state, the emissive species is the monocation. Current time information in Bangalore, IN. This indicates that the dication rapidly loses a proton in the excited state, a process driven by intramolecular charge transfer. Current time information in Bangalore, IN. A similar complex acid-base behavior would be expected for this compound.
Data Tables
The following tables summarize key photophysical data reported for the related compound 3-aminoquinoline (3AQ) , which serves as a reference for understanding the core chromophore.
Table 1: Excited State Properties of 3-Aminoquinoline (3AQ)
| Property | Value | Conditions |
|---|---|---|
| Change in Dipole Moment (Δμ) | 2.2 D | Upon photoexcitation |
| Excited State Pathways | Relaxation, Solvation, Decay | - |
| Relaxation Time | 2 ± 0.3 ps | Monomer |
| Solvation Time | 19.5 ± 3 ps | Monomer |
| Decay Time | 2.5 ns | Monomer |
Data sourced from multiple studies on 3-aminoquinoline. researchgate.netCurrent time information in Bangalore, IN.
Table 2: Ground and Excited State pKₐ Values for 3-Aminoquinoline (3AQ)
| Equilibrium | pKₐ (Ground State) | pKₐ (Excited State) |
|---|---|---|
| Neutral ⇌ Monocation | 5.0 - 5.7 | ~5.0 - 5.7 |
| Monocation ⇌ Dication | Different from ground state | Emissive state is monocationic |
This table illustrates the acid-base behavior of 3AQ, showing that the basicity of the amino group is similar in the ground and first excited state, while the dication is unstable in the excited state. Current time information in Bangalore, IN.
Computational Chemistry and Theoretical Investigations of 3 Aminoquinolin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic structure of 3-aminoquinolin-4-ol (B154131) and predicting its reactivity. These calculations, often employing methods like the semi-empirical PM7 method, can determine key energetic characteristics of the molecule. ucj.org.ua This includes the total energy, enthalpy of formation, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ucj.org.ua The HOMO and LUMO energies are particularly important as they provide insights into the molecule's electron-donating and accepting capabilities, respectively, which are crucial for predicting its reactivity in chemical reactions. ucj.org.uaresearchgate.net
Furthermore, quantum chemical calculations can be used to determine various reactivity descriptors. These descriptors, such as ionization potential, electron affinity, and chemical hardness, offer a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. ucj.org.uaresearchgate.net For instance, the sites for nucleophilic and electrophilic attacks can be predicted, which is valuable for understanding reaction mechanisms. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for a Quinoline (B57606) Derivative
| Parameter | Value | Method |
| HOMO Energy | - | PM6 |
| LUMO Energy | - | PM6 |
| Dipole Moment | - | PM6 |
| Ionization Potential | - | - |
| Electron Affinity | - | - |
| Chemical Hardness | - | - |
| This table presents a hypothetical set of quantum chemical parameters for a quinoline derivative, calculated using the PM6 semi-empirical method. The specific values are illustrative and would be determined through actual calculations. |
Density Functional Theory (DFT) Studies for Molecular Properties and Stability Assessment
Density Functional Theory (DFT) has become a powerful tool for investigating the molecular properties and stability of this compound and related compounds. researchgate.netindianchemicalsociety.com DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p) or LanL2DZ for metal complexes), can be used to optimize the molecular geometry and predict its most stable conformation. researchgate.netindianchemicalsociety.comsapub.org
These studies provide detailed information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. sapub.orgsci-hub.se DFT is also employed to calculate global reactivity parameters and analyze frontier molecular orbitals (HOMO and LUMO), which helps in understanding the molecule's stability and reactivity. researchgate.netindianchemicalsociety.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and molecular stability. ucj.org.ua
Table 2: Comparison of Experimental and DFT-Calculated Bond Angles for a Quinoline Derivative
| Bond Angle | Experimental Value (°) | Calculated Value (°) (BPV86) | Calculated Value (°) (PBE) |
| C8–O1–C10 | 115.71 (10) | 117.45 | 117.44 |
| O1–C10–C11 | 111.63 (12) | 112.80 | 112.88 |
| Data adapted from a study on a quinoline derivative, showcasing the good agreement between experimental and theoretical values. sci-hub.se |
Molecular Modeling and Conformational Analysis for Structural Insights
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and its influence on the molecule's properties and interactions. These studies explore the different possible conformations of the molecule by rotating its flexible bonds and calculating the energy of each conformation. researchgate.net This process helps to identify the most stable, low-energy conformations that the molecule is likely to adopt. researchgate.net
Techniques like molecular shape analysis (MSA) and molecular field analysis (MFA) can be applied to a series of related compounds to build 3D quantitative structure-activity relationship (3D-QSAR) models. nih.gov These models correlate the structural features of the molecules with their biological activity, providing insights into the pharmacophoric properties and the conformation required for activity. nih.gov Such studies have been successfully applied to 4-aminoquinoline (B48711) derivatives to understand their antimalarial activity. nih.gov
Elucidation of Reaction Mechanisms and Transition States through Computational Pathways
For instance, in the synthesis of quinoline derivatives, computational studies can help to understand the role of catalysts and the sequence of bond-forming and bond-breaking events. rsc.orgresearchgate.net DFT calculations are often used to locate the transition state structures and calculate their energies, which allows for the determination of the activation energy of the reaction. rsc.org This information is vital for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net
Theoretical Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict and interpret the spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental spectra to confirm the molecular structure and assign spectral features. researchgate.netresearchgate.net
DFT calculations, often in conjunction with methods like the Gauge-Independent Atomic Orbital (GIAO) approach for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis, can provide highly accurate predictions of spectroscopic parameters. researchgate.netresearchgate.net By comparing the calculated spectra with the experimental ones, researchers can gain confidence in the assigned structure and obtain a deeper understanding of the molecule's electronic and vibrational properties. sapub.orgresearchgate.net
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Coumarin (B35378) Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C=O stretch | 1671 | 1690 (BPV86), 1700 (GGA-PBE) |
| Data adapted from a study on a coumarin derivative, demonstrating the close agreement between experimental and DFT-calculated vibrational frequencies. sci-hub.se |
Applications of 3 Aminoquinolin 4 Ol in Chemical Science and Materials Engineering
Role as a Key Building Block in Advanced Organic Synthesis
3-Aminoquinolin-4-ol (B154131) is a pivotal starting material in the construction of elaborate molecular architectures. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, enables chemists to forge complex heterocyclic systems through sequential and one-pot reactions.
Precursor for Complex Heterocyclic Scaffolds
The compound serves as a direct precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Specifically, it is used to construct thiazolo[4,5-c]quinolines and oxazolo[4,5-c]quinolines. acs.orgresearchgate.net These syntheses typically involve a two-step process initiated from this compound: an initial acylation of the amino group, followed by a cyclization reaction that engages the hydroxyl group at the 4-position.
For instance, the synthesis of 2-butylthiazolo[4,5-c]quinoline involves reacting this compound with valeroyl chloride to form an amide intermediate. This intermediate is then treated with a thionating agent like phosphorus pentasulfide (P₂S₅) under microwave irradiation to induce cyclization and form the thiazole (B1198619) ring. acs.org A similar strategy is employed to create oxazolo[4,5-c]quinolines, where a dehydrating agent such as phosphorus pentoxide (P₂O₅) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is used for the cyclization step. acs.orgresearchgate.net
Table 1: Synthesis of Fused Heterocycles from this compound
| Starting Material | Reagents | Product | Reference |
|---|
Intermediate in Multi-Step Synthetic Sequences for Chemical Reagents and Probes
Beyond being a direct precursor, this compound functions as a critical intermediate in longer, multi-step synthetic pathways aimed at producing specialized chemical reagents and biological probes. For example, the synthesis of Toll-like receptor (TLR) agonists, which are valuable tools for immunology research, utilizes this compound as the foundational scaffold. researchgate.netresearchgate.net The synthesis of CL075, a known TLR8 agonist, and its analogs starts from this compound. researchgate.net The initial steps involve creating the thiazolo[4,5-c]quinoline core, which is then further modified. These multi-step sequences highlight the compound's role in building molecular complexity piece by piece to achieve a final functional molecule. Its synthesis is also a noted step in the preparation of Proteolysis Targeting Chimera (PROTAC) compositions, where it is formed by the reduction of 3-nitroquinolin-4-ol. google.com
Application in Coordination Chemistry and Ligand Design
The nitrogen and oxygen atoms within this compound and its derivatives provide excellent donor sites for coordinating with metal ions. This has led to its use in the design of novel ligands for creating metal complexes with specific geometries and properties.
Synthesis of Metal Complexes with this compound and its Derivatives
While direct complexation with unmodified this compound is not widely reported, its derivatives are readily used to synthesize metal complexes. A common strategy involves converting the 3-amino group into an imine via condensation with an aldehyde, creating a Schiff base ligand.
A notable example is the synthesis of a Schiff base ligand, (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol, by reacting 3-aminoquinoline (B160951) with 4-hydroxy-3,5-dimethoxybenzaldehyde. This ligand has been used to successfully synthesize complexes with several transition metals, including Copper(II), Cobalt(II), Nickel(II), and Zinc(II).
Investigation of Coordination Modes, Geometries, and Metal-Ligand Interactions
The study of these metal complexes reveals important details about their structure. Based on electronic spectral data and magnetic susceptibility measurements, a tetrahedral geometry has been proposed for all the complexes formed with the (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol ligand. This indicates that the ligand coordinates to the central metal ion, influencing its spatial arrangement and electronic properties. The characterization of these complexes is essential for understanding their potential applications, for example, in catalysis or as antimicrobial agents.
Table 2: Metal Complexes Derived from a 3-Aminoquinoline Schiff Base Ligand
| Metal Ion | Ligand | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II) | (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol | Tetrahedral | |
| Co(II) | (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol | Tetrahedral | |
| Ni(II) | (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol | Tetrahedral | |
| Zn(II) | (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol | Tetrahedral |
Potential in Materials Science and Engineering
The properties of the this compound scaffold suggest its potential for use in the development of novel functional materials. This includes applications as fluorescent agents and as monomers for polymerization.
Early 20th-century scientific literature noted the fluorescence of 3-amino-4-hydroxyquinoline and suggested its use as an indicator, representing one of its first-documented applications in materials science. archive.org More recently, the focus has shifted towards incorporating such heterocyclic structures into more complex materials.
While direct polymerization of this compound is not extensively documented, the oxidative polymerization of other aminoquinoline isomers, such as 5-aminoquinoline, has been studied. This process yields polyquinolines, a class of polymers known for high thermal and oxidative stability. These characteristics make them potentially useful for creating electroluminescent, nonlinear optical, and conductive materials. Given the structural similarities, it is plausible that this compound could serve as a monomer for similar advanced polymers. Furthermore, the general class of aminoquinoline derivatives is used in the synthesis of azo dyes for textiles, indicating another potential avenue for the application of this compound in the dye industry.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound / 3-Amino-4-hydroxyquinoline |
| 3-Nitroquinolin-4-ol |
| 2-Butylthiazolo[4,5-c]quinoline |
| 2-Butyloxazolo[4,5-c]quinoline |
| N-Propylthiazolo[4,5-c]quinolin-2-amine |
| N-Propyloxazolo[4,5-c]quinolin-2-amine |
| (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol |
| 5-aminoquinoline |
| Valeroyl chloride |
| Phosphorus pentasulfide (P₂S₅) |
| Phosphorus pentoxide (P₂O₅) |
| Propyl isothiocyanate |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 4-hydroxy-3,5-dimethoxybenzaldehyde |
| Copper(II) |
| Cobalt(II) |
| Nickel(II) |
| Zinc(II) |
| Palladium on carbon (Pd/C) |
Precursors for Dyes, Pigments, and Functional Organic Materials
The presence of a primary aromatic amino group allows this compound to serve as a foundational building block for the synthesis of azo dyes. The general method for creating azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. jmchemsci.com As an aromatic amine, this compound is a suitable candidate for this process. The diazotization reaction would convert the amino group at the C3 position into a diazonium salt. This intermediate can then be coupled with various aromatic compounds, such as phenols or other amines, to produce a wide range of azo dyes with distinct colors. jmchemsci.comajchem-a.com The specific shade and properties of the resulting dye are controlled by the chemical nature of the coupling component. jmchemsci.com
A notable example involves the use of a related compound, 3-aminopyranoquinolinone, as a precursor for novel azo dyes. researchgate.net In this research, the 3-amino derivative was successfully diazotized and coupled with different aromatic compounds to yield new dyes. researchgate.net This demonstrates the viability of the 3-amino-quinolinone scaffold in creating complex dye molecules. The versatility of the quinoline (B57606) structure is a key attribute, making it a crucial precursor for synthesizing various compounds through its wide reactivity and the ability to introduce different functional groups. researchgate.net
Beyond dyes, the structural framework of this compound is relevant to the development of other functional organic materials. Quinoline derivatives are recognized as important precursors in the synthesis of molecules with wide-ranging applications. researchgate.net
Development of Novel Materials with Specific Optical or Electronic Properties
The quinoline scaffold is a significant component in the design of materials with tailored optical and electronic properties, particularly for applications in optoelectronics. researchgate.netmdpi.com Derivatives of quinoline are explored for their potential as emitters in Organic Light Emitting Diodes (OLEDs), often exhibiting high quantum efficiency in the blue and green regions of the spectrum. researchgate.net The electron-deficient nature of the quinoline ring system allows it to function as an electron acceptor, a key characteristic for creating donor-acceptor (D-A) type molecules that are crucial for nonlinear optical (NLO) materials and other electronic applications. researchgate.net
Research into quinoline derivatives has shown a strong correlation between their electrochemical and spectroscopic properties and the nature of the substituents on the quinoline ring. researchgate.net For instance, studies on quinolines with bithiophene motifs have demonstrated intense fluorescence, and their properties can be tuned by adding electron-donating or electron-withdrawing groups. researchgate.net Similarly, the synthesis of N-(quinolin-3-ylmethylene)anilines from 2-hydroxyquinoline-3-carbaldehyde—a compound structurally related to the tautomeric form of this compound—has been investigated for its unique optical properties arising from extensive electron delocalization. mdpi.com
The strategic design of molecules incorporating quinoline allows for the tuning of electronic structures and energy gaps, which is a critical step toward the rational design of new materials for advanced electronic and optical uses. rsc.org The combination of the electron-donating amino and hydroxyl groups with the electron-accepting quinoline core in this compound provides a promising framework for developing novel chromophores and materials with specific, desirable photophysical characteristics.
Utilization in Advanced Analytical Methodologies (Non-Biological Contexts)
In non-biological analytical chemistry, this compound and its derivatives offer potential due to their inherent chemical and photophysical properties. The presence of chelating groups and a fluorophore core makes this scaffold suitable for developing sensors and reagents for various analytical techniques.
Development of Chemical Probes for Specific Analyte Detection
The aminoquinoline framework is a well-established platform for the design of fluorescent chemosensors, particularly for the detection of metal ions. nih.govrsc.orgpdeaamcollege.edu.in The principle behind these sensors often relies on the chelation of a metal ion by donor atoms on the probe molecule, such as nitrogen and oxygen. This compound possesses both an amino group and a hydroxyl/keto group, which can act as a binding site for metal ions. This chelation event can lead to significant changes in the molecule's photophysical properties, such as fluorescence enhancement or a colorimetric shift, enabling the detection of the target analyte.
For example, various aminoquinoline-based probes have been synthesized and shown to be highly selective for detecting ions like Pb²⁺, Al³⁺, and Cu⁺. nih.govrsc.org A probe based on 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol demonstrated a significant fluorescence enhancement upon binding with Pb²⁺ and Al³⁺, which was attributed to the prevention of photoinduced electron transfer upon complexation. nih.gov Another quinoline-based sensor was developed for the selective detection of copper ions, providing a colorimetric method to distinguish between cuprous and cupric states. rsc.org The detection limits for these probes can be very low, making them suitable for real-time monitoring of trace amounts of metal ions. rsc.org While these examples utilize different isomers, the underlying principle of metal chelation by the amino and hydroxyl groups is directly applicable to the 3-amino-4-ol structure, suggesting its strong potential as a scaffold for new, selective chemical probes.
Application in Chromatographic and Spectrophotometric Analytical Method Development
The chemical properties of this compound make it a candidate for use in the development of analytical methods based on chromatography and spectrophotometry. In spectrophotometry, a common strategy involves derivatization reactions that produce a colored product, which can then be quantified. A highly sensitive spectrophotometric method for determining the pesticide chlorpyrifos (B1668852) was developed based on its hydrolysis followed by coupling with diazotized 2-amino-8-hydroxy quinoline. ijsr.net This reaction forms a stable orange azo dye whose absorbance can be measured to determine the concentration of the pesticide. ijsr.net This principle could be readily adapted using this compound as the coupling agent to develop assays for other analytes that can be converted into diazonium salts or are otherwise reactive towards an amino-hydroxy quinoline.
Indirect spectrophotometric methods can also be employed. For instance, some methods involve the oxidation of a target drug with a known excess of an oxidizing agent, after which the remaining oxidant is used to bleach a colored dye. ekb.eg The change in the dye's absorbance is proportional to the concentration of the drug. ekb.eg
In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization of analytes is often necessary to improve detection. researchgate.net Primary and secondary amines are frequently derivatized to introduce a chromophore or fluorophore, enhancing their detectability by UV-Vis or fluorescence detectors. researchgate.net As a primary aromatic amine, this compound itself could be analyzed using such derivatization techniques, or it could potentially be used as a reagent to tag other molecules for HPLC analysis. The detection of impurities in quinoline-based bulk drugs by HPLC is a critical quality control step, underscoring the importance of having robust chromatographic methods for this class of compounds. amazonaws.com
Future Research Directions and Unexplored Avenues for 3 Aminoquinolin 4 Ol
Emerging Synthetic Paradigms and Green Chemistry Advancements
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. rsc.orgrsc.org While effective, these methods often necessitate harsh reaction conditions and can generate significant waste. The future of 3-aminoquinolin-4-ol (B154131) synthesis lies in the adoption of greener and more efficient methodologies.
Recent advancements have focused on modifying classical syntheses to align with the principles of green chemistry, such as using less toxic solvents and catalysts, and improving atom economy. rsc.orgraijmr.comacs.org For instance, novel vapor-phase synthesis of quinolines and the use of iodine as a low-toxicity catalyst represent steps in this direction. rsc.orgrsc.org The development of one-pot syntheses and transition metal-catalyzed reactions, such as those employing palladium or cobalt, offer more streamlined and environmentally benign routes to quinoline derivatives. rsc.org
Future research should continue to explore:
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, as demonstrated in modified Doebner-von Miller reactions. rsc.org
Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields, as seen in the synthesis of thiazolo[4,5-c]quinolines from this compound. acs.org
Biocatalysis: While still an emerging area for quinoline synthesis, the use of enzymes could provide highly selective and environmentally friendly synthetic pathways. unibo.it
| Synthetic Approach | Key Advantages | Relevant Research Area |
| Modified Classical Syntheses | Greener reaction conditions, reduced waste | Skraup, Friedländer, Doebner-Miller rsc.org |
| Flow Chemistry | Enhanced control, higher yields, improved safety | Doebner-von Miller reaction rsc.org |
| Microwave-Assisted Synthesis | Accelerated reactions, increased efficiency | Thiazolo[4,5-c]quinoline synthesis acs.org |
| Transition Metal Catalysis | High efficiency, broad substrate scope | C-H bond activation, one-pot synthesis rsc.orgacs.org |
| Green Catalysts | Low toxicity, cost-effective | Iodine-catalyzed reactions rsc.org |
Comprehensive Investigation of Solid-State Properties and Crystal Engineering
The arrangement of molecules in a crystalline solid dictates many of its bulk properties. wikipedia.org Crystal engineering, which involves the deliberate design and control of intermolecular interactions, is a powerful tool for tailoring the physical and chemical properties of materials. wikipedia.orgusherbrooke.ca For this compound, a thorough investigation of its solid-state properties is a crucial and largely unexplored area.
The ability of this compound to form hydrogen bonds and participate in π-stacking interactions makes it an excellent candidate for crystal engineering studies. usherbrooke.ca Future research in this area should focus on:
Polymorphism Screening: Identifying different crystalline forms (polymorphs) of this compound is essential, as each polymorph can exhibit unique solubility, stability, and bioavailability. wikipedia.orguclouvain.be
Cocrystal Formation: By combining this compound with other molecules (coformers), it is possible to create novel crystalline structures with enhanced properties. usherbrooke.ca
Impact of Fluorination: Introducing fluorine atoms can dramatically alter intermolecular interactions and lead to flexible host frameworks with specific guest recognition properties. researchoutreach.org
Understanding these solid-state characteristics is vital for applications ranging from pharmaceuticals to materials science. uclouvain.be
Integration of Machine Learning and AI in Predicting Reactivity and Applications
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. engineering.org.cn These computational tools can analyze vast datasets to predict reaction outcomes, identify potential drug candidates, and guide the design of new materials. engineering.org.cnbeilstein-journals.org
For this compound, ML and AI can be leveraged in several ways:
Reaction Prediction: AI models can be trained on existing reaction data to predict the most effective reagents, catalysts, and conditions for synthesizing novel derivatives of this compound. beilstein-journals.orgresearchgate.net This can significantly reduce the time and resources spent on experimental optimization.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound derivatives based on their molecular structure. researchgate.net This can aid in the rational design of new drug candidates.
Solvent Prediction: ML models can predict appropriate and sustainable solvents for reactions involving this compound, contributing to greener chemical processes. chemrxiv.org
The integration of AI promises to accelerate the discovery and development of new applications for this compound and its derivatives.
| AI/ML Application | Potential Impact on this compound Research |
| Reaction Outcome Prediction | Faster and more efficient synthesis of new derivatives. researchgate.net |
| Retrosynthesis Planning | Design of novel and efficient synthetic routes. engineering.org.cn |
| QSAR Modeling | Rational design of compounds with desired biological activities. researchgate.net |
| Solvent Selection | Promotion of sustainable and green chemistry practices. chemrxiv.org |
Exploration of this compound in Novel Catalytic Systems (Non-Biological)
While the biological activities of quinolines are well-documented, their potential in non-biological catalysis is an area ripe for exploration. The structural features of this compound, including its nitrogen heterocycle and functional groups, suggest it could serve as a ligand in transition metal catalysis or as an organocatalyst itself.
Future research could investigate:
Ligand Development: The amino and hydroxyl groups of this compound can coordinate with metal centers, making it a potential ligand for various catalytic transformations. Research into the synthesis of coordination complexes with metals like copper, palladium, or rhodium could lead to novel catalysts for C-C and C-N bond-forming reactions.
Organocatalysis: The Brønsted acidic and basic sites within the this compound structure could be exploited for organocatalysis. unibo.it This could involve its use in reactions such as aldol (B89426) condensations, Michael additions, or other asymmetric transformations.
Photocatalysis: The quinoline ring system is known to have interesting photophysical properties. mdpi.com Investigating the potential of this compound and its derivatives as photocatalysts or photosensitizers in organic reactions is a promising avenue.
Development of Advanced Functional Materials Based on Quinoline Scaffolds
The rigid, planar structure and rich electronic properties of the quinoline core make it an excellent building block for advanced functional materials. mdpi.com this compound, with its reactive handles, is particularly well-suited for incorporation into larger, functional architectures.
Future research in this domain should target the development of:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be efficient electron transporters and can exhibit high photoluminescence quantum yields, making them suitable for use in OLEDs. mdpi.com
Sensors: The ability of the quinoline scaffold to interact with various analytes through hydrogen bonding, metal coordination, or π-π interactions can be harnessed to create chemical sensors.
Metal-Organic Frameworks (MOFs): this compound can act as an organic linker in the construction of MOFs. usherbrooke.ca These porous materials have potential applications in gas storage, separation, and catalysis.
Conducting Polymers: By polymerizing this compound or its derivatives, it may be possible to create novel conducting polymers with interesting electronic and optical properties.
The exploration of these research avenues will undoubtedly unlock the full potential of this compound, leading to new scientific discoveries and technological advancements.
Q & A
Q. What are the standard synthetic routes for preparing 3-aminoquinolin-4-ol and its derivatives?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 6-amino-2-methylquinolin-4-ol reacts with salicylaldehyde in ethanol under reflux to form Schiff bases, while reactions with phthalic anhydride in dioxane-acetic acid yield isoindole derivatives . Another method employs this compound as a precursor for thiazoloquinolines via alkylation with bromoacetophenone or ethyl bromoacetate in anhydrous ethanol . Key steps include controlling reaction temperature (e.g., boiling ethanol or 150°C for thiourea formation) and using catalysts like sodium acetate .
Q. How is structural characterization of this compound derivatives performed?
Characterization relies on -NMR, -NMR, and mass spectrometry. For instance, -NMR of (2,8-bis-trifluoromethylquinolin-4-yl) derivatives shows specific proton environments, such as morpholine ethylamine protons at δ 2.4–2.6 ppm and tert-butyl protons at δ 1.4 ppm . Discrepancies between observed and calculated molecular weights (via HRMS) can indicate impurities or incomplete reactions, necessitating recrystallization or column purification .
Q. What biological activities are associated with this compound derivatives?
Derivatives exhibit antimycobacterial and Toll-like receptor (TLR) agonistic properties. For example, trifluoromethyl-substituted aminoquinolines show activity against Mycobacterium tuberculosis, while thiazolo[4,5-c]quinolines derived from this compound act as TLR8 agonists . Bioactivity is often assessed via minimum inhibitory concentration (MIC) assays or TLR activation studies using HEK293 cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound derivatives?
Yields depend on solvent choice, stoichiometry, and temperature. For example, using N-methylpyrrolidone (NMP) as a solvent for trifluoromethyl-aminoquinoline synthesis improves solubility of 4-chloroquinoline intermediates, achieving ~60% yields . Lower yields (e.g., 41% for bis-diamine derivatives) may result from steric hindrance, requiring excess diamine or extended reaction times . Advanced optimization may involve Design of Experiments (DoE) to model parameter interactions .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
Discrepancies may arise from substituent positioning or stereoelectronic effects. For instance, C2-alkyl chain length in thiazoloquinolines correlates with TLR8 agonism potency, with longer chains enhancing hydrophobic interactions . To validate, computational docking (e.g., AutoDock Vina) can predict binding affinities, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .
Q. How do reaction mechanisms differ for functionalizing the 4-hydroxy group in this compound?
The 4-hydroxy group participates in acid-base reactions and nucleophilic substitutions. In Mannich reactions, it reacts with formaldehyde and amines to form aminomethyl derivatives, while retro-Mannich reactions under acidic conditions regenerate the parent compound . Mechanistic studies using -labeling or kinetic isotope effects (KIEs) can elucidate rate-determining steps .
Q. What analytical methods ensure purity and stability of this compound under storage?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm identifies impurities (<1% area). Stability studies under varying pH (2–12) and temperature (4–40°C) assess degradation pathways via LC-MS. For example, 4-hydroxy groups may oxidize to quinones under basic conditions, requiring inert storage (N atmosphere, -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
